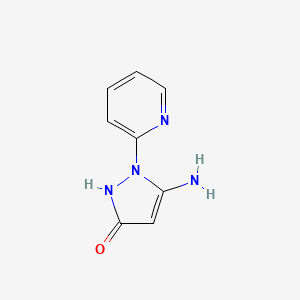

5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one

Description

Properties

IUPAC Name |

3-amino-2-pyridin-2-yl-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-6-5-8(13)11-12(6)7-3-1-2-4-10-7/h1-5H,9H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYMKZBWOFGDLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=CC(=O)N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126583-28-6 | |

| Record name | 5-amino-1-(pyridin-2-yl)-2,3-dihydro-1H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one typically involves the reaction of aminoguanidine with pyridinecarboxylic acids under acid catalysis conditions . The reaction conditions, such as the molar ratio of reagents, temperature, and synthesis duration, significantly affect the yield of the product .

Industrial Production Methods: Industrial production methods for this compound often utilize a single-reactor approach to streamline the synthesis process. This method involves the use of specific catalysts and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as NaOCl or MnO2.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound due to the presence of the amino group.

Common Reagents and Conditions:

Oxidation: NaOCl, MnO2, Pb(OAc)4

Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst

Substitution: Nucleophiles such as amines, thiols, and halides

Major Products: The major products formed from these reactions include various substituted pyrazoles and pyridines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound is instrumental in synthesizing other heterocycles. Its structural characteristics allow chemists to explore a wide range of chemical reactivities and interactions, making it a valuable component in material science and organic synthesis.

Biology

Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Notably, it exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. This inhibition can lead to significant biological effects, particularly in anti-inflammatory applications.

Antioxidant Activity : Research indicates that derivatives of this compound demonstrate antioxidant properties, which are crucial in combating oxidative stress-related diseases. These compounds have shown promising results in various biological assays .

Anti-inflammatory and Anticancer Activities

5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one has shown promise in developing anti-inflammatory and anticancer agents. Its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy.

| Compound Derivative | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Derivative A | MCF-7 (breast cancer) | 12.07 |

| Derivative B | HepG2 (liver cancer) | 0.08 |

Antimicrobial Activity

The compound's derivatives have also been studied for their antimicrobial properties. Certain derivatives demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of dyes and agrochemicals. Its versatility makes it a valuable component across various industrial applications, contributing to advancements in chemical manufacturing processes.

Case Study 1: Enzyme Inhibition

A study explored the enzyme inhibitory effects of this compound on COX enzymes. The results indicated that certain derivatives significantly inhibited COX-2 activity, which is crucial for developing anti-inflammatory drugs.

Case Study 2: Anticancer Potential

In vitro studies evaluated the anticancer potential of derivatives against HepG2 cell lines. One derivative exhibited an IC50 value of 0.08 μM, demonstrating potent cytotoxicity with minimal toxicity to normal cells .

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and their implications:

Key Observations:

- Pyridyl vs. Phenyl/Bromophenyl: The 2-pyridyl group in the target compound likely improves aqueous solubility compared to phenyl or bromophenyl analogs (e.g., ) due to its nitrogen atom, which facilitates hydrogen bonding. This could enhance bioavailability and reduce off-target accumulation .

- Amino Group Reactivity: The amino group at position 5 (common in all listed compounds) may act as a nucleophile or participate in tautomerism, influencing binding to biological targets such as enzymes or DNA .

- Benzimidazole vs.

Biological Activity

5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one is a heterocyclic compound known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound features a pyrazole ring fused with a pyridine moiety. Its unique structure allows for numerous modifications, making it a versatile scaffold in drug discovery. The compound has been investigated for its potential as an enzyme inhibitor and has shown promise in various therapeutic applications, including anti-inflammatory and anticancer activities .

The biological activity of this compound primarily involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to active sites, thereby preventing substrate access. This inhibition can lead to significant biological effects:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are crucial in inflammatory processes.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The compound exhibited significant inhibition of COX enzymes with an IC50 value lower than that of standard anti-inflammatory drugs such as celecoxib. The selectivity index for COX-2 was notably high, indicating potential for safer therapeutic profiles .

Case Study 2: Anticancer Potential

In another investigation, derivatives of the compound were tested against the MCF7 human breast cancer cell line. Results indicated that certain derivatives showed substantial cytotoxicity with IC50 values below 10 µM, suggesting their potential as anticancer agents. Further studies on the mechanism revealed that these compounds could induce apoptosis in cancer cells through specific pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like pyridine derivatives and hydrazine hydrate. A typical procedure involves refluxing in polar aprotic solvents (e.g., 1,4-dioxane) with triethylamine as a catalyst . Post-synthesis, purity is validated via reverse-phase HPLC using ammonium acetate buffer (pH 6.5) for mobile phase preparation, as described in pharmacopeial protocols . Column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended for purification.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the pyridyl and dihydropyrazolone moieties.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and ammonium acetate buffer (pH 6.5) for retention time consistency .

- IR Spectroscopy : Peaks near 1650–1700 cm⁻¹ indicate carbonyl groups, while NH stretches appear at ~3300 cm⁻¹.

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in heterocyclic transformations?

- Methodological Answer : Mechanistic studies require kinetic profiling (e.g., varying temperature/pH) and trapping intermediates via quenching experiments. For example, the compound’s reactivity in thiophene synthesis (via Gewald reactions) can be monitored by adding malononitrile or ethyl cyanoacetate, followed by elemental sulfur, to track intermediate formation . Density Functional Theory (DFT) calculations may further predict transition states.

Q. What strategies address contradictions in biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition) often arise from assay conditions. Standardize protocols:

- Use in vitro assays with controlled pH (e.g., phosphate buffer) and temperature.

- Validate results via orthogonal methods (e.g., fluorescence-based vs. colorimetric assays).

- Cross-reference with structural analogs (e.g., tetrazole-containing pyrazolones) to identify substituent-specific effects .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Accelerated degradation at 40–60°C, monitored via HPLC.

- Photostability : Exposure to UV light (ICH Q1B guidelines).

- pH Sensitivity : Incubate in buffers (pH 3–9) and quantify degradation products. Pharmacopeial methods recommend ammonium acetate buffers for stability-indicating assays .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein structures (PDB) to map binding modes.

- MD Simulations : GROMACS/AMBER for assessing binding stability over time.

- QSAR Models : Correlate substituent effects (e.g., pyridyl vs. tetrazolyl groups) with activity using datasets from analogs .

Data Contradiction Resolution

Q. How to resolve discrepancies in spectroscopic data across studies?

- Methodological Answer :

- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 4-ethyl-5-methyl-2-(1H-tetrazol-5-yl)-dihydropyrazol-3-one) .

- X-ray Crystallography : Resolve ambiguity in tautomeric forms (e.g., keto-enol tautomerism) via single-crystal analysis.

- Replicate Experiments : Ensure consistent solvent (DMSO-d6 vs. CDCl₃) and concentration for NMR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.